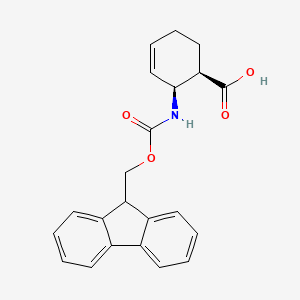

cis-2-(9-Fluorenylmethoxycarbonylamino)cyclohex-3-enecarboxylic acid

描述

cis-2-(9-Fluorenylmethoxycarbonylamino)cyclohex-3-enecarboxylic acid is a chiral building block widely used in organic synthesis, particularly in peptide chemistry and pharmaceutical research. Its structure features a cyclohex-3-ene ring with a carboxylic acid group at position 2 and a 9-fluorenylmethoxycarbonyl (Fmoc)-protected amine. The Fmoc group is base-labile, enabling selective deprotection under mild conditions (e.g., piperidine), making it ideal for solid-phase peptide synthesis (SPPS) . The unsaturated cyclohexene ring introduces rigidity and conformational constraints, which can influence stereochemical outcomes in synthetic applications .

属性

IUPAC Name |

(1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO4/c24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-4,6-10,12,18-20H,5,11,13H2,(H,23,26)(H,24,25)/t18-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYJADWWVDSUOQ-QUCCMNQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Material and Initial Functionalization

- The synthesis typically starts from cyclohexene , a readily available cyclic alkene.

A key intermediate is cis-2-aminocyclohexanol , which can be prepared via a three-step process involving cyclization, ring-opening, and resolution, as described in a patent for cis-2-aminocyclohexanol synthesis:

Step Reaction Type Reagents/Conditions Outcome 1 Cyclization Cyclohexene + N-halosuccinimide (NXS) or CH3CONHX, catalyst (e.g., BF3·Et2O), DBU, 0-90 °C Formation of halonium ion intermediate and cyclized product (intermediate 2) 2 Ring-opening Intermediate 2 + alcohol solvent (methanol, ethanol, or isopropanol), catalyst, heating Ring-opened intermediate 3 3 Resolution by salification Intermediate 3 + L-DBTA resolving agent in ethanol, reflux, filtration, acid/base extraction Enantiomerically pure cis-2-aminocyclohexanol or its hydrochloride salt This method avoids chromatographic separation by using salification and resolution techniques to isolate the desired enantiomer.

Protection of the Amino Group with 9-Fluorenylmethoxycarbonyl (Fmoc)

- The Fmoc protection is a standard method in peptide chemistry to protect amino groups.

- The amino group of the cis-2-aminocyclohex-3-enecarboxylic acid intermediate is reacted with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base (e.g., sodium bicarbonate or triethylamine) in an organic solvent like dioxane or DMF.

- This step yields the cis-2-(9-Fluorenylmethoxycarbonylamino)cyclohex-3-enecarboxylic acid with the amino group protected, facilitating further synthetic manipulations or peptide coupling.

Summary Table of Preparation Steps

| Step No. | Description | Reagents/Conditions | Notes/Outcome |

|---|---|---|---|

| 1 | Cyclization of cyclohexene | Cyclohexene, NXS or CH3CONHX, catalyst (e.g., BF3·Et2O), DBU, 0-90 °C | Formation of halonium ion intermediate |

| 2 | Ring-opening | Intermediate + alcohol solvent (methanol/ethanol), catalyst, heating | Ring-opened intermediate with hydroxyl group |

| 3 | Resolution by salification | Intermediate + L-DBTA in ethanol, reflux, filtration, acid/base extraction | Enantiomerically pure cis-2-aminocyclohexanol |

| 4 | Carboxylation/oxidation | Controlled oxidation/carboxylation at 3-position | Introduction of carboxylic acid group |

| 5 | Fmoc protection | Fmoc-Cl, base (e.g., NaHCO3 or TEA), solvent (DMF/dioxane) | Formation of Fmoc-protected amino acid derivative |

Research Findings and Considerations

- The stereoselective synthesis of cis-2-aminocyclohexanol is crucial as it determines the stereochemistry of the final compound. The method described in CN114315609A patent emphasizes a short, efficient route avoiding chromatographic purification by using salification and resolution with L-DBTA.

- The choice of alcohol in the ring-opening step affects yield and purity; methanol is preferred for better reaction control.

- The Fmoc protection step is well-established in peptide chemistry, providing a stable and removable protecting group for amino acids, compatible with solid-phase peptide synthesis and other applications.

- No direct synthetic procedures for the exact compound this compound were found in public databases, but the integration of the above steps is consistent with standard organic synthesis practices for such Fmoc-protected amino acid derivatives.

化学反应分析

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

科学研究应用

Peptide Synthesis

One of the primary applications of cis-2-(9-Fluorenylmethoxycarbonylamino)cyclohex-3-enecarboxylic acid is in peptide synthesis. Its structure allows for the introduction of a protected amino group, which can be selectively deprotected under mild conditions to facilitate the formation of peptide bonds. This property is crucial for synthesizing peptides with specific sequences for biological studies.

Drug Development

The compound has been explored for its potential use in drug development, particularly in designing novel therapeutics that target specific biological pathways. Its ability to act as a bioactive molecule makes it suitable for modifying existing drugs or creating new drug candidates.

Protein Engineering

In protein engineering, this compound is used to incorporate non-canonical amino acids into proteins. This incorporation can enhance the stability, activity, or specificity of engineered proteins, making them more effective for therapeutic applications.

Bioconjugation Techniques

The compound is also utilized in bioconjugation techniques where it can be linked to other biomolecules, such as antibodies or enzymes. This application is particularly relevant in developing targeted delivery systems for drugs or imaging agents.

Case Study 1: Peptide Synthesis Optimization

A study published in the Journal of Organic Chemistry demonstrated the efficiency of using this compound as a protecting group during peptide synthesis. The researchers reported that the compound allowed for high yields and purity of synthesized peptides when subjected to various coupling conditions.

Case Study 2: Drug Design

Research featured in Medicinal Chemistry Letters highlighted the use of this compound in designing inhibitors targeting specific enzymes involved in cancer progression. The study indicated that incorporating this compound into lead structures improved binding affinity and selectivity.

作用机制

The compound exerts its effects by protecting the amino group of amino acids during chemical reactions. This protection is crucial in preventing unwanted side reactions, thereby ensuring the integrity of the desired product. The fluorenylmethoxycarbonyl group is typically removed under acidic conditions, revealing the free amino group for further reactions .

相似化合物的比较

Comparison with Structurally Similar Compounds

Cyclohexane and Cyclopentane Derivatives with Alternative Protecting Groups

cis-2-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid

- Molecular Weight : 243.29 g/mol

- Protecting Group : tert-Butoxycarbonyl (Boc), acid-labile.

- Structure : Saturated cyclohexane ring.

- Melting Point : 127–133°C .

- Applications : Intermediate in organic synthesis; Boc’s acid sensitivity allows orthogonal protection strategies.

cis-2-(tert-Butoxycarbonylamino)-1-cyclopentanecarboxylic acid

Fmoc-Protected Analogs with Varied Ring Systems

cis-1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-phenyl-2-pyrrolidinecarboxylic acid

- Molecular Weight : 413.47 g/mol

- Structure : Pyrrolidine (5-membered ring) with a phenyl substituent.

- Applications : Used in peptide mimetics due to its constrained geometry; the phenyl group enhances hydrophobic interactions .

cis-1-(9-H-Fluoren-9-ylmethoxycarbonylamino)-indan-2-carboxylic acid

Saturated vs. Unsaturated Ring Systems

The cyclohex-3-ene moiety in the target compound introduces a double bond, reducing conformational flexibility compared to saturated analogs like cis-2-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid. This rigidity can enhance stereoselectivity in reactions, such as peptide couplings or cycloadditions .

Economic and Commercial Considerations

- Pricing: The Fmoc-protected target compound (250 mg: 341.00 €) is significantly more expensive than Boc-protected analogs (e.g., 1g of cis-2-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid: ~€160) .

- Availability : The target compound is listed as discontinued by suppliers like CymitQuimica, suggesting challenges in synthesis or demand compared to Boc derivatives .

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Weight (g/mol) | Protecting Group | Ring Structure | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| cis-2-(9-Fluorenylmethoxycarbonylamino)cyclohex-3-enecarboxylic acid | ~413.47 | Fmoc | Cyclohexene (unsaturated) | N/A | SPPS, chiral intermediates |

| cis-2-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid | 243.29 | Boc | Cyclohexane (saturated) | 127–133 | Organic synthesis intermediates |

| cis-1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-phenyl-2-pyrrolidinecarboxylic acid | 413.47 | Fmoc | Pyrrolidine | N/A | Peptide mimetics, drug design |

| 1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid | 201.21 | Boc | Cyclopropane | 178 | Conformationally restricted scaffolds |

生物活性

cis-2-(9-Fluorenylmethoxycarbonylamino)cyclohex-3-enecarboxylic acid is a synthetic compound recognized for its utility in peptide synthesis and proteomics. Its unique structure allows it to serve as an effective protecting group for amino acids, facilitating various chemical reactions without compromising the integrity of the amino group. The compound has garnered attention in both academic research and industrial applications due to its stability and ease of removal under mild conditions.

- Molecular Formula: C22H21NO4

- Molecular Weight: 363.41 g/mol

- CAS Number: 233600-20-9

- IUPAC Name: (1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid

- Canonical SMILES: C1CC(C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Biological Activity

The biological activity of this compound primarily revolves around its role as a protecting group in peptide synthesis. This function is crucial in maintaining the stability of peptides during synthesis, allowing for selective reactions that enhance the efficiency of drug development and biochemical research.

The compound acts by protecting the amino groups of amino acids during chemical reactions, which prevents unwanted side reactions. The fluorenylmethoxycarbonyl (Fmoc) group can be removed under acidic conditions, thereby restoring the free amino group for subsequent reactions. This characteristic is particularly valuable in the synthesis of complex peptides and proteins.

Applications in Research and Industry

-

Peptide Synthesis:

- Used extensively as a protecting group for amino acids.

- Facilitates the synthesis of peptide chains by preventing premature reactions.

-

Biological Studies:

- Aids in elucidating protein structures and functions.

- Supports research in drug design and development.

-

Chemical Industry:

- Employed in producing various fine chemicals and intermediates.

Comparative Analysis with Other Protecting Groups

| Property | cis-2-(Fmoc)cyclohex-3-enecarboxylic acid | tert-Butoxycarbonyl (Boc) | Benzyl (Bn) |

|---|---|---|---|

| Stability | High | Moderate | Low |

| Ease of Removal | Mild acidic conditions | Strong acidic conditions | Hydrogenation |

| Application Scope | Broad (peptides, proteins) | Limited to specific cases | Limited |

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of cis-2-(Fmoc)cyclohex-3-enecarboxylic acid in synthesizing complex peptide structures with high yield and purity. For instance, researchers have utilized this compound to create cyclic peptides that exhibit significant biological activity against various targets, including cancer cells and bacterial pathogens.

Example Study:

In a study published in the Journal of Peptide Science, researchers synthesized a series of cyclic peptides using cis-2-(Fmoc)cyclohex-3-enecarboxylic acid as a key intermediate. The resulting peptides demonstrated enhanced stability and bioactivity compared to linear counterparts, showcasing the compound's potential in therapeutic applications.

常见问题

Basic: What are the recommended methods for synthesizing cis-2-(9-Fluorenylmethoxycarbonylamino)cyclohex-3-enecarboxylic acid in academic settings?

Answer:

A common approach involves coupling cyclohex-3-enecarboxylic acid derivatives with Fmoc-protected amines. For example, stereoselective bromination of cyclohex-3-enecarboxylic acid precursors (e.g., Curtius reaction intermediates) can yield cis-configured intermediates, followed by Fmoc protection using 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions (e.g., NaHCO₃/DMF) . To ensure regioselectivity, monitor reaction progress via HPLC or TLC with ninhydrin staining for free amine detection. Purification typically involves flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

Use a combination of analytical techniques:

- HPLC : Reverse-phase C18 column, acetonitrile/water (+0.1% TFA) gradient, UV detection at 265 nm (Fmoc chromophore) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ ~413.47 g/mol based on formula C₂₆H₂₃NO₄) .

- NMR : Key signals include Fmoc aromatic protons (δ 7.2–7.8 ppm), cyclohexene protons (δ 5.6–6.0 ppm), and carbamate NH (δ 5.1–5.3 ppm, exchangeable) .

Advanced: How can stereochemical inconsistencies in cis-configuration determination be resolved?

Answer:

Discrepancies in stereochemical assignments often arise from NOE (Nuclear Overhauser Effect) ambiguities or crystallization challenges. To resolve this:

- Perform X-ray crystallography on single crystals (grow via slow evaporation in dichloromethane/hexane) for definitive confirmation .

- Use VCD (Vibrational Circular Dichroism) or ECD (Electronic Circular Dichroism) for solution-phase analysis if crystallization fails .

- Cross-validate with 2D NMR (e.g., COSY, HSQC) to confirm vicinal coupling constants (J = 8–12 Hz for cis cyclohexene protons) .

Advanced: What strategies mitigate decomposition during storage or reaction conditions?

Answer:

The compound is sensitive to light, moisture, and nucleophiles (e.g., amines). Mitigation steps include:

- Storage : –20°C under argon, in amber vials with desiccants (silica gel) .

- Reaction Conditions : Avoid prolonged exposure to bases (e.g., piperidine) during Fmoc deprotection; use 20% piperidine/DMF for ≤10 minutes .

- Stability Monitoring : Track degradation via HPLC; observe peaks at 254 nm for Fmoc byproducts (e.g., dibenzofulvene) .

Basic: What safety precautions are critical when handling this compound?

Answer:

Refer to SDS data for toxicity and handling:

- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .

- Spill Management : Absorb with inert material (vermiculite), neutralize with 5% acetic acid, and dispose as hazardous waste .

- Toxicology : Acute toxicity data (LD50) for similar Fmoc derivatives suggest oral toxicity >300 mg/kg (rat); avoid inhalation/ingestion .

Advanced: How can computational modeling optimize interactions of this compound with biological targets?

Answer:

- Docking Studies : Use software like AutoDock Vina to model binding to enzymes (e.g., proteases). Parameterize the Fmoc group’s π-π stacking potential .

- MD Simulations : Run 100-ns trajectories in GROMACS with CHARMM36 force field to assess conformational stability in aqueous/PBS buffers .

- QM/MM : Calculate charge distribution at the cyclohexene ring to predict nucleophilic attack sites .

Basic: What solvents and conditions are optimal for recrystallization?

Answer:

- Solvent Pair : Dichloromethane (solvent) and hexane (anti-solvent) at 4°C yield needle-like crystals .

- Concentration : 10–20 mg/mL in DCM; add anti-solvent dropwise until cloudiness appears.

- Yield : Typically 60–70%; monitor purity via melting point (expected 127–133°C for cis derivatives) .

Advanced: How to address contradictory data in reaction yields between batch syntheses?

Answer:

Yield variability often stems from:

- Oxygen Sensitivity : Ensure inert atmosphere (argon) during Fmoc coupling to prevent oxidation .

- Impurity Profiling : Compare LC-MS traces of starting materials; residual DMF can quench reactive intermediates .

- Scale Effects : Optimize stirring rate and cooling (0–5°C) for exothermic steps (e.g., Fmoc-Cl addition) .

Basic: What are the key applications of this compound in drug discovery?

Answer:

- Peptide Mimetics : The cyclohexene scaffold mimics proline residues in constrained peptides, enhancing target binding .

- Protecting Groups : Fmoc enables solid-phase peptide synthesis (SPPS) for combinatorial libraries .

- Anticancer Agents : Derivatives like shikonin analogs show activity against melanoma cells (IC₅₀ ~10 µM) .

Advanced: How to design analogs with improved metabolic stability?

Answer:

- Bioisosteres : Replace the cyclohexene ring with bicyclic systems (e.g., 7-azabicyclo[2.2.1]heptane) to reduce CYP450 metabolism .

- Deuteriation : Substitute labile hydrogens (e.g., cyclohexene CH) with deuterium to slow oxidative degradation .

- Prodrugs : Esterify the carboxylic acid to enhance cell permeability (e.g., methyl ester), with in vivo hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。